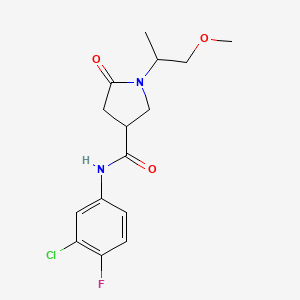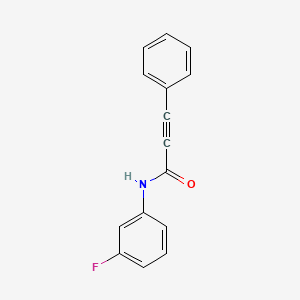![molecular formula C29H26N2O3 B5431661 2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B5431661.png)
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine is a synthetic organic compound belonging to the class of pyrimidines. This compound is characterized by the presence of two 3-methoxyphenyl groups attached to the pyrimidine ring via ethenyl linkages. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and pyrimidine derivatives.
Condensation Reaction: The key step involves a condensation reaction between 3-methoxybenzaldehyde and a pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the ethenyl linkages.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ethenyl linkages to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrimidine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The ethenyl linkages and methoxyphenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-methoxyphenyl)-4,6-bis[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidine
- 2-(4-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine
- 2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-hydroxyphenyl)ethenyl]pyrimidine
Uniqueness
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine is unique due to the specific arrangement of methoxyphenyl groups and ethenyl linkages. This structural configuration imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted scientific research and industrial applications.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-32-26-10-4-7-21(17-26)13-15-24-20-25(16-14-22-8-5-11-27(18-22)33-2)31-29(30-24)23-9-6-12-28(19-23)34-3/h4-20H,1-3H3/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKMMRPCFSFIQ-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=NC(=N2)C3=CC(=CC=C3)OC)C=CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=NC(=N2)C3=CC(=CC=C3)OC)/C=C/C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furyl)-N~2~-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~1~-dimethyl-1,2-ethanediamine](/img/structure/B5431587.png)

![1-(2-methoxybenzoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazine](/img/structure/B5431599.png)
![N-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanesulfonamide](/img/structure/B5431623.png)
![N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B5431641.png)
![8-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5431645.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}methanamine](/img/structure/B5431646.png)
![ethyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431650.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol](/img/structure/B5431654.png)


![5-amino-3-[(Z)-2-[4-(4-benzylpiperidin-1-yl)-3-nitrophenyl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5431667.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5431671.png)
